molecular formula C24H17N5OS2 B393569 2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE

2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE

Cat. No.: B393569
M. Wt: 455.6g/mol
InChI Key: YVCSCCIZKHIDSG-UHFFFAOYSA-N
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Description

2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE is a complex organic compound that belongs to the class of phenothiazines and triazinoindoles. This compound is notable for its unique structure, which combines the triazinoindole and phenothiazine moieties, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE typically involves multiple steps, starting with the preparation of the triazinoindole and phenothiazine precursors. The triazinoindole moiety can be synthesized through a ring-fusion strategy, which involves the cyclization of appropriate precursors under controlled conditions . The phenothiazine moiety is then introduced through a sulfanylacetylation reaction, where the sulfanyl group is attached to the acetyl group, followed by the coupling of the triazinoindole and phenothiazine units .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization .

Mechanism of Action

The mechanism of action of 2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE involves its interaction with molecular targets and pathways. For example, as an iron chelator, it selectively binds to ferrous ions, disrupting iron homeostasis in cells . This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells through the mitochondrial pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE is unique due to its combined triazinoindole and phenothiazine moieties, which confer distinct chemical and biological properties. Its ability to selectively bind ferrous ions and its potential antiproliferative activity make it a valuable compound for further research and development .

Properties

Molecular Formula

C24H17N5OS2

Molecular Weight

455.6g/mol

IUPAC Name

2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-phenothiazin-10-ylethanone

InChI

InChI=1S/C24H17N5OS2/c1-28-16-9-3-2-8-15(16)22-23(28)25-24(27-26-22)31-14-21(30)29-17-10-4-6-12-19(17)32-20-13-7-5-11-18(20)29/h2-13H,14H2,1H3

InChI Key

YVCSCCIZKHIDSG-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)N4C5=CC=CC=C5SC6=CC=CC=C64

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)N4C5=CC=CC=C5SC6=CC=CC=C64

Origin of Product

United States

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